2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide

Catalog No.
S15387264
CAS No.
M.F
C11H15N3O3
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanam...

Product Name

2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide

IUPAC Name

2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H15N3O3/c1-8(12)11(15)13(2)7-9-3-5-10(6-4-9)14(16)17/h3-6,8H,7,12H2,1-2H3

InChI Key

AWPQDCDEPRNHHI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N

2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide is a synthetic organic compound characterized by its unique molecular structure, which includes an amino group, a methyl group, and a nitrophenyl substituent. Its molecular formula is C11H14N2O2C_11H_{14}N_2O_2, and it has a molecular weight of approximately 218.24 g/mol. The presence of a chiral center in the compound contributes to its optical activity, which can influence its biological interactions and chemical reactivity.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Reduction: This compound can be reduced to form various derivatives, including hydroxylamines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, allowing for further functionalization of the molecule.

Common reagents used in these reactions include sodium borohydride for reduction and alkyl halides for substitution reactions.

Research indicates that 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide exhibits potential biological activity. It has been studied for its possible antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or interaction with cellular receptors, leading to various biological effects. The nitro group can undergo bioreduction, releasing reactive intermediates that interact with cellular components, potentially enhancing its therapeutic efficacy.

The synthesis of 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide typically involves the reaction of N-methylpropanamide with 4-nitrobenzyl bromide under basic conditions. This reaction is commonly conducted in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), utilizing bases like potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated synthesis systems are often utilized to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are critical to achieving the desired purity of the final product.

2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide serves various roles across multiple fields:

  • Chemistry: It acts as a building block for synthesizing more complex molecules.
  • Biology: Its potential biological activity makes it a candidate for further studies in drug development.
  • Medicine: Investigated for therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Used in developing new materials or as intermediates in chemical manufacturing processes.

Interaction studies focus on understanding the pharmacodynamics and pharmacokinetics of 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide. These studies are essential for elucidating how the compound interacts with biological targets, which can lead to insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide. Here are some notable examples:

Compound NameKey Features
N-(4-nitrobenzyl)-1-propanamineContains similar nitrophenyl group; may exhibit similar biological activity.
N-(4-nitrophenyl)-N-isopropylacetamideSimilar amide structure; potentially different pharmacological properties.
N-(3-nitrophenyl)butyramideSimilar backbone but different substituent; variation in biological activity due to structural differences.

Uniqueness

The uniqueness of 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]propanamide lies in its specific chiral configuration and the combination of both amino and nitrobenzyl groups. This structural arrangement allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds. The presence of both functional groups enhances its solubility and reactivity compared to other amides lacking such substituents.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.11134135 g/mol

Monoisotopic Mass

237.11134135 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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